molecular formula C7H7ClN4 B13343920 (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Katalognummer: B13343920
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: ABCDWSDKFMIZDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a methanamine group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 6-chloropyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the triazolopyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted triazolopyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of triazolopyridine exhibit antimicrobial, antifungal, and anticancer activities, making them promising candidates for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to harsh conditions.

Wirkmechanismus

The mechanism of action of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-{8-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine
  • 1-{8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine

Uniqueness

(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is unique due to the presence of both a chlorine atom and a methanamine group, which confer specific chemical properties and reactivity. This uniqueness allows for the exploration of novel chemical reactions and the development of compounds with distinct biological activities.

Eigenschaften

Molekularformel

C7H7ClN4

Molekulargewicht

182.61 g/mol

IUPAC-Name

(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C7H7ClN4/c8-5-1-2-6-10-11-7(3-9)12(6)4-5/h1-2,4H,3,9H2

InChI-Schlüssel

ABCDWSDKFMIZDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=C(N2C=C1Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.